

# Application Notes and Protocols: Tridecanedioic Acid Esters as Low-Temperature Plasticizers

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## Compound of Interest

Compound Name: Tridecanedioic acid

Cat. No.: B146212

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## Introduction

**Tridecanedioic acid** (TDDA), a C13 linear dicarboxylic acid, is a versatile chemical intermediate. Its esters are emerging as high-performance, low-temperature plasticizers, particularly for polyvinyl chloride (PVC) and other polar polymers. As the industry seeks alternatives to traditional phthalate plasticizers, long-chain aliphatic dicarboxylic acid esters offer a compelling combination of excellent flexibility at low temperatures, low volatility, and good thermal stability.<sup>[1][2][3]</sup> This document provides a summary of the performance characteristics of dicarboxylic acid esters, detailed protocols for the synthesis of **tridecanedioic acid** esters, and methods for their evaluation as low-temperature plasticizers.

## Performance Data of Dicarboxylic Acid Ester Plasticizers

The performance of dicarboxylic acid ester plasticizers is influenced by the length of both the dicarboxylic acid chain and the alcohol moiety. Generally, a longer aliphatic chain in the diacid improves thermal stability and reduces migration.<sup>[1]</sup> The following tables summarize key performance indicators for a range of linear dicarboxylic acid esters, providing a basis for estimating the performance of **tridecanedioic acid** (C13) esters.

Note: Direct comparative data for **tridecanedioic acid** (C13) esters is limited in publicly available literature. The values presented for C13 esters are extrapolated based on the observed trends from shorter and longer chain dicarboxylic acid esters and should be considered as estimates.

Table 1: Glass Transition Temperature (Tg) of PVC Plasticized with Various Dicarboxylic Acid Esters

Dicarboxylic Acid	Ester Type	Plasticizer Concentration (phr)	Glass Transition Temperature (Tg) (°C)	Reference
Suberic Acid (C8)	Di(2-ethylhexyl)	50	71.90	<a href="#">[4]</a>
Azelaic Acid (C9)	Di(2-ethylhexyl)	50	68.42	<a href="#">[4]</a>
Sebacic Acid (C10)	Di(2-ethylhexyl)	50	65.36	<a href="#">[4]</a>
Tridecanedioic Acid (C13)	Di(2-ethylhexyl) (Estimated)	50	~60-63	Estimated
Dodecanedioic Acid (C12)	Di(2-ethylhexyl)	Not Specified	Lower than C10	<a href="#">[1]</a>
Tetradecanedioic Acid (C14)	Di(2-ethylhexyl)	Not Specified	Lower than C12	<a href="#">[1]</a>

Table 2: Thermal Stability of PVC Plasticized with Dicarboxylic Acid Esters

Dicarboxylic Acid	Ester Type	Plasticizer Concentration (phr)	Td (5% weight loss) (°C)	Reference
Suberic Acid (C8)	Di(2-ethylhexyl)	50	287.06	[4]
Azelaic Acid (C9)	Di(2-ethylhexyl)	50	290.83	[4]
Sebacic Acid (C10)	Di(2-ethylhexyl)	50	281.68	[4]
Tridecanedioic Acid (C13)	Di(2-ethylhexyl) (Estimated)	50	~295-305	Estimated

## Experimental Protocols

### Protocol for Synthesis of Di(2-ethylhexyl) Tridecanedioate

This protocol describes the direct esterification of **tridecanedioic acid** with 2-ethylhexanol.

Materials:

- **Tridecanedioic acid** (1.0 mol)
- 2-Ethylhexanol (2.2 mol, 10% molar excess)
- Esterification catalyst (e.g., p-Toluenesulfonic acid, 0.2-0.5% of total charge)
- Toluene (as azeotropic agent)
- 5% Sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Activated carbon

## Equipment:

- Round-bottom flask equipped with a Dean-Stark trap, condenser, and mechanical stirrer
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus

## Procedure:

- Charge the round-bottom flask with **tridecanedioic acid**, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.
- Heat the mixture to reflux (typically 120-150°C) with continuous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.<sup>[5]</sup>
- Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below a target threshold (e.g., <0.5 mg KOH/g).
- Cool the reaction mixture to room temperature.
- Wash the organic phase with 5% sodium carbonate solution to neutralize the catalyst, followed by washing with saturated sodium chloride solution until the aqueous phase is neutral.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the drying agent by filtration.
- Add activated carbon to the filtrate and stir for 1 hour at 60-80°C to decolorize the product.
- Filter the mixture to remove the activated carbon.

- Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield the final product, di(2-ethylhexyl) tridecanedioate.

Characterization:

- FTIR Spectroscopy: To confirm the formation of the ester linkage (C=O stretch around  $1735\text{ cm}^{-1}$ ) and the disappearance of the carboxylic acid OH band.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure of the synthesized ester.
- Acid Value Titration: To determine the amount of residual unreacted carboxylic acid.

## Protocol for Evaluation of Low-Temperature Performance in PVC

This protocol outlines the procedure for preparing a plasticized PVC formulation and testing its low-temperature properties.

Materials:

- PVC resin (e.g., K-value 67)
- Di(2-ethylhexyl) tridecanedioate (synthesized in Protocol 3.1)
- Thermal stabilizer (e.g., Ca/Zn stearate)
- Lubricant (e.g., stearic acid)

Equipment:

- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Molds for test specimens
- Low-temperature brittleness tester (ASTM D746)

- Torsional stiffness apparatus (Clash-Berg, ASTM D1043)
- Differential Scanning Calorimeter (DSC)

Procedure:

#### Part A: Formulation and Specimen Preparation

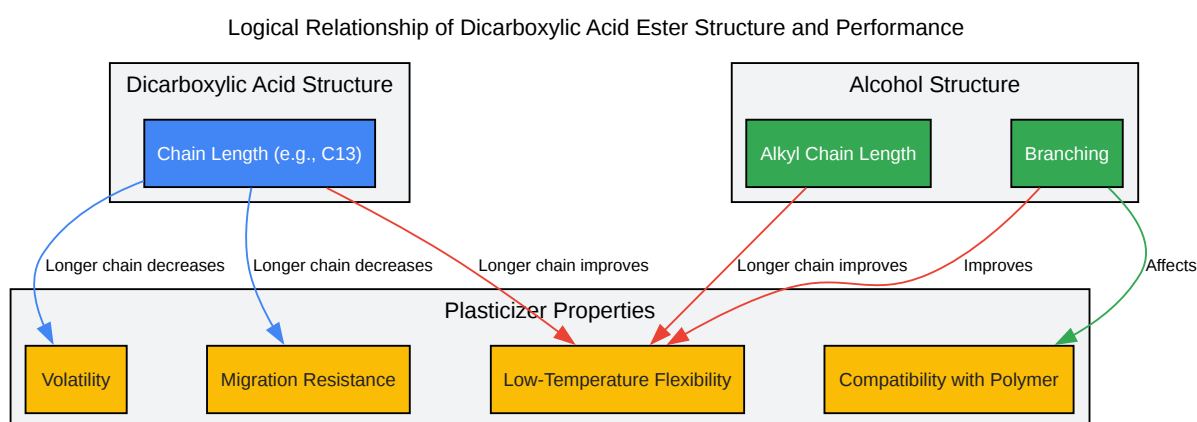
- Formulate the PVC blend. A typical formulation would be: 100 phr PVC, 50 phr plasticizer, 2 phr thermal stabilizer, 0.5 phr lubricant.
- On a two-roll mill heated to approximately 160-170°C, mix the components until a homogeneous sheet is formed.
- Press the milled sheets into test plaques of the required thickness using a hydraulic press at a temperature of 170-180°C.
- Cool the plaques under pressure.
- Cut the required test specimens from the cooled plaques according to the dimensions specified in the relevant ASTM standards.

#### Part B: Low-Temperature Testing

- Brittleness Temperature (ASTM D746):
  - Mount the specimens in the test apparatus.
  - Immerse the specimens in a heat-transfer medium at a selected temperature.
  - After a conditioning period, impact the specimens with a striking arm.
  - Examine the specimens for failure (fracture into two or more pieces or any visible crack).
  - Repeat the test at different temperatures to determine the temperature at which 50% of the specimens fail. This is the brittleness temperature.[\[3\]](#)
- Torsional Stiffness (Clash-Berg Method, ASTM D1043):

- Mount a specimen in the torsion apparatus.
  - Immerse the specimen in a heat-transfer medium and cool to a low temperature.
  - Apply a torsional load and measure the angle of twist at various temperatures as the sample is heated at a controlled rate.
  - Calculate the apparent modulus of rigidity at each temperature. The temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi) is often reported as the  $T_f$  value, a measure of low-temperature flexibility.
- Glass Transition Temperature (DSC):
    - Place a small sample of the plasticized PVC in a DSC pan.
    - Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
    - The glass transition temperature ( $T_g$ ) is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.

## Visualizations



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Caption: Structure-Property Relationship of Dicarboxylic Acid Esters.



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Caption: Workflow for Evaluating Low-Temperature Plasticizers.

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